molecular formula C16H10BrN3OS B4651090 2-(4-bromobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-(4-bromobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No. B4651090
M. Wt: 372.2 g/mol
InChI Key: WRSBTQLUPFIDAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that has been synthesized for various scientific research applications. This compound has a unique structure that makes it a promising candidate for use in various biochemical and physiological studies. In

Mechanism of Action

The mechanism of action of 2-(4-bromobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in disease progression. The compound has been shown to inhibit the activity of various kinases, including CDK2, CDK5, and GSK-3β, which are involved in cell cycle regulation and neuronal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one have been studied extensively. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the formation of amyloid beta plaques in Alzheimer's disease, and improve motor function in Parkinson's disease models. The compound has also been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-bromobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one in lab experiments is its unique structure, which makes it a promising candidate for drug development. The compound has also been shown to have high potency and selectivity for its target enzymes and proteins. However, one limitation of using the compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are many future directions for the use of 2-(4-bromobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one in scientific research. One potential direction is the development of new drugs targeting various diseases, including cancer, Alzheimer's, and Parkinson's. Another direction is the study of the compound's effects on other enzymes and proteins involved in disease progression. Additionally, the compound could be used in combination with other drugs to enhance their efficacy. Further studies are needed to fully understand the potential of 2-(4-bromobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one in scientific research.

Scientific Research Applications

2-(4-bromobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been used in various scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and drug discovery. The compound has been shown to have potential as a lead compound for the development of new drugs targeting various diseases, including cancer, Alzheimer's, and Parkinson's.

properties

IUPAC Name

2-[(4-bromophenyl)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3OS/c17-11-7-5-10(6-8-11)9-14-19-20-15(21)12-3-1-2-4-13(12)18-16(20)22-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSBTQLUPFIDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 2
2-(4-bromobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 3
2-(4-bromobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 4
2-(4-bromobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 5
2-(4-bromobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 6
2-(4-bromobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

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